molecular formula C8H7N3S B6273363 4-(1,2,3-thiadiazol-5-yl)aniline CAS No. 179894-34-9

4-(1,2,3-thiadiazol-5-yl)aniline

Cat. No.: B6273363
CAS No.: 179894-34-9
M. Wt: 177.2
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Description

Significance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the largest and most varied class of organic compounds. acs.org Their presence is fundamental to life, forming the core of many natural products like alkaloids, antibiotics, and vitamins. ijpsr.comnih.gov In the realm of modern chemistry, these scaffolds are of immense importance, particularly in the pharmaceutical and agrochemical industries. ijpsr.comidosi.org Over 90% of new drugs incorporate a heterocyclic ring, underscoring their critical role in drug discovery and development. idosi.orgresearchgate.net

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen into a carbon ring imparts unique physicochemical properties that are often responsible for the biological activities of these molecules. nih.gov These properties include polarity, solubility, and the capacity for hydrogen bonding, all of which are crucial for a compound's interaction with biological targets. researchgate.net The versatility of heterocyclic structures allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net

Overview of Thiadiazole Isomers and their Research Relevance

Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. nih.gov It exists in four isomeric forms, distinguished by the positions of the heteroatoms in the ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). taylorandfrancis.comresearchgate.net Each of these isomers possesses a unique set of electronic and steric properties, leading to a diverse range of applications in medicinal and materials chemistry.

The various thiadiazole isomers are recognized for their broad spectrum of pharmacological activities. nih.govtaylorandfrancis.com For instance, derivatives of 1,3,4-thiadiazole are known for their antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov The 1,2,4-thiadiazole core has been investigated for its potential in developing inhibitors for enzymes like Trypanosoma cruzi triosephosphate isomerase. nih.gov The 1,2,3-thiadiazole ring, while perhaps less explored than its 1,3,4-isomer, is a key component in various research endeavors, including the development of new fungicidal agents and other bioactive molecules. mdpi.commdpi.com

The stability and low toxicity of the thiadiazole ring, combined with its ability to act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. researchgate.netnih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. The thiadiazole ring, for example, can be a bioisostere of a pyrimidine (B1678525) ring. mdpi.com

Position of 4-(1,2,3-Thiadiazol-5-yl)aniline within the Broader Thiadiazole Aniline (B41778) Landscape

The compound this compound is a specific derivative that combines the 1,2,3-thiadiazole heterocyclic core with an aniline moiety. The aniline group (a phenyl ring with an attached amino group) is positioned at the 4th carbon of the phenyl ring, which is in turn bonded to the 5th position of the 1,2,3-thiadiazole ring. This specific arrangement of functional groups gives the molecule its distinct chemical identity and potential for further chemical modification and application.

Within the broader landscape of thiadiazole anilines, the position of the aniline group and the specific thiadiazole isomer are critical determinants of the compound's properties and potential uses. For example, related compounds such as 3-(1,3-thiazol-4-yl)aniline (B144720) and 4-(1,3-thiazol-4-yl)aniline, which feature a thiazole (B1198619) ring instead of a thiadiazole ring, are also subjects of chemical research. sigmaaldrich.comglpbio.com Similarly, compounds like 4-(5-amino- acs.orgnih.govresearchgate.netthiadiazol-2-yl)-phenol, which has a phenol (B47542) group instead of an aniline and a different thiadiazole isomer, highlight the structural diversity within this class of compounds. chemicalbook.com

The synthesis of this compound and its derivatives is an active area of research. For instance, the reduction of the corresponding nitro compound, 4-(1,2,3-thiadiazol-4-yl)-phenyl]-nitrobenzene, can yield the target aniline. This nitro precursor itself is of interest in synthetic chemistry. lookchem.com

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into this compound is driven by the potential to discover new molecules with valuable biological or material properties. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. uow.edu.au This involves the exploration of various reaction conditions and catalysts to optimize yield and purity. mdpi.com The synthesized compounds are then thoroughly characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure. mdpi.com

Exploration of Chemical Reactivity: Investigating the chemical reactivity of the aniline and thiadiazole moieties to create a library of new compounds. The amino group of the aniline can be readily modified to form amides, ureas, and other functional groups, leading to a diverse range of derivatives.

Investigation of Biological Activity: Screening the parent compound and its derivatives for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties. mdpi.commdpi.com This often involves in vitro assays against various cell lines or pathogens.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features responsible for a particular effect and in designing more potent and selective compounds.

The research on this compound contributes to the broader understanding of heterocyclic chemistry and its application in the development of new functional molecules.

Properties

CAS No.

179894-34-9

Molecular Formula

C8H7N3S

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Routes for the Synthesis of 4-(1,2,3-Thiadiazol-5-yl)aniline and its Precursors

The synthesis of this compound and its precursors can be achieved through several established routes, ranging from conventional multi-step procedures to more modern and efficient green chemistry approaches.

Conventional Synthetic Approaches

The classical and most common method for synthesizing the 1,2,3-thiadiazole (B1210528) ring is the Hurd-Mori reaction. This reaction typically involves the cyclization of hydrazones derived from ketones using thionyl chloride. In the context of this compound, a plausible precursor would be a substituted acetophenone (B1666503) that can be converted to the corresponding hydrazone and then cyclized.

Another conventional approach involves the use of N-tosylhydrazones as key intermediates. isres.org These compounds, which are stable and readily available, can react with various sulfur sources in the presence of catalysts to form the 1,2,3-thiadiazole ring. isres.org The specific substitution pattern on the resulting thiadiazole can be controlled by adjusting the reaction conditions. isres.org

The synthesis of related 1,3,4-thiadiazole-2-amine derivatives often involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). encyclopedia.pub This one-pot, three-step process offers a straightforward route to 2-amino-1,3,4-thiadiazoles. encyclopedia.pub

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Ultrasonic Irradiation)

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and simpler workup procedures. researchgate.netnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various thiadiazole derivatives. nih.gov For instance, the cyclization of thiosemicarbazides to form mdpi.comnih.govrsc.orgtriazolo[3,4-b] mdpi.comrsc.orgtandfonline.comthiadiazoles can be significantly accelerated under microwave conditions. nih.gov Multi-component reactions, which allow for the formation of complex molecules in a single step, are also well-suited for microwave-assisted synthesis, leading to novel thiazolyl-pyridazinediones with high efficiency. nih.govumich.edu

Ultrasonic Irradiation:

Ultrasonic irradiation is another green chemistry technique that has found application in the synthesis of thiadiazole-containing compounds. researchgate.netnih.govnih.govtandfonline.comresearchgate.net The synthesis of 1,3,4-thiadiazole (B1197879) and bis(1,3,4-thiadiazole) derivatives has been shown to be more efficient under ultrasonic conditions compared to conventional heating. nih.gov This method offers advantages such as improved reaction rates and yields. researchgate.netnih.gov The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has also been achieved using ultrasound-assisted, solvent-free conditions, highlighting the eco-friendly nature of this approach. tandfonline.comresearchgate.net

Derivatization Strategies of the Thiadiazole Ring System

The versatility of the this compound scaffold lies in its potential for derivatization at both the aniline (B41778) moiety and the thiadiazole nucleus. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

Functionalization at the Aniline Moiety

The amino group of the aniline moiety is a key site for functionalization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents.

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to introduce azo dyes or other functional groups. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further transformations. nih.gov

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. nih.govnih.gov

Modifications of the Thiadiazole Nucleus

The thiadiazole ring itself can also be modified, although this is often more challenging than functionalizing the aniline moiety. Strategies for modifying the thiadiazole nucleus include:

Substitution at the C4 position: In the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, the C4 position is substituted with a methyl group. mdpi.comresearchgate.net This indicates that introducing substituents at this position is a viable strategy for creating new analogues.

Ring Transformation: In some cases, the 1,2,3-thiadiazole ring can undergo rearrangement or transformation into other heterocyclic systems, such as 5H- mdpi.comnih.govtandfonline.comtriazolo[5,1-b] mdpi.comrsc.orgtandfonline.comthiadiazines. rsc.org This opens up avenues for creating structurally diverse compounds.

Introduction of Vinyl Groups: The Knoevenagel condensation can be used to introduce vinyl groups at the C4 position of the 1,2,3-thiadiazole ring, leading to the synthesis of 4-vinyl-1,2,3-thiadiazoles. uow.edu.au

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov MCRs are particularly useful for generating libraries of structurally diverse compounds for high-throughput screening.

In the context of thiadiazole chemistry, MCRs have been used to synthesize a variety of heterocyclic systems. For example, a one-pot, three-component reaction has been developed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under ultrasound irradiation. researchgate.net Similarly, MCRs have been employed to create fused 1,2,3-triazole scaffolds. nih.gov A versatile multi-component approach has also been reported for the synthesis of N-unsubstituted 4,5-disubstituted 1H-1,2,3-triazoles. thieme.de

These reactions offer a powerful tool for rapidly accessing a wide range of derivatives of this compound, facilitating the exploration of their structure-activity relationships.

Reaction Mechanisms and Pathways Involving the Compound

Detailed, peer-reviewed studies on the specific reaction mechanisms and pathways starting from this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the compound can be predicted based on the individual characteristics of its two primary functional groups: the aniline moiety and the 1,2,3-thiadiazole ring.

Cyclization Reactions

Currently, there is a lack of specific published examples of cyclization reactions that use this compound as a starting material to build additional fused ring systems. In theory, the aniline portion of the molecule could participate in classic cyclization reactions, such as the Skraup or Doebner-von Miller reactions to form quinoline (B57606) structures, or reactions with β-ketoesters to form benzodiazepines or other heterocyclic systems. However, the compatibility of the required reagents and conditions with the 1,2,3-thiadiazole ring is unknown and represents a significant area for future investigation. The 1,2,3-thiadiazole ring itself is known to be susceptible to thermal or photochemical ring-opening, which could complicate or preclude many standard cyclization protocols.

Coupling Reactions (e.g., Cross-Coupling, Diazotization-Coupling)

The primary amino group on the aniline ring is a classical functional handle for a variety of coupling reactions.

Diazotization-Coupling: The synthesis of azo dyes via diazotization of an aromatic amine followed by coupling with an electron-rich partner is a fundamental transformation in organic chemistry. While this reaction is well-established for aniline and its derivatives, specific studies detailing the diazotization of this compound to form a diazonium salt and its subsequent coupling are not reported. A generalized pathway would involve treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This intermediate could then be reacted with coupling partners like phenols, anilines, or activated methylene (B1212753) compounds to produce novel azo dyes incorporating the 1,2,3-thiadiazole moiety. The stability of the thiadiazole ring under the acidic conditions of diazotization would be a key factor for a successful reaction.

Cross-Coupling: Modern cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, could potentially involve this compound. The aniline's N-H bond could, in principle, be used in N-arylation reactions. Alternatively, the diazonium salt intermediate could be used in Sandmeyer-type reactions to install various substituents on the phenyl ring. However, no specific examples or optimized conditions for these transformations on this particular substrate have been documented.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the electronic properties of its constituent rings.

Nucleophilic Reactivity: The primary site of nucleophilicity is the amino group of the aniline moiety. This group is expected to readily undergo standard reactions such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

The nitrogen atoms within the 1,2,3-thiadiazole ring also possess lone pairs of electrons, but their nucleophilicity is significantly attenuated due to their involvement in the aromatic system, making them poor sites for electrophilic attack compared to the exocyclic amino group.

Electrophilic Reactivity: The phenyl ring, activated by the electron-donating amino group, is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation). The amino group is a strong ortho-, para-director. As the para-position is occupied by the thiadiazole ring, electrophilic attack would be predicted to occur at the positions ortho to the amino group (i.e., at C3 and C5 of the phenyl ring). The electron-withdrawing nature of the 1,2,3-thiadiazole ring would likely deactivate the phenyl ring somewhat compared to aniline itself, potentially requiring harsher conditions for substitution.

The 1,2,3-thiadiazole ring is generally considered electron-deficient and thus resistant to electrophilic attack. Instead, it is more prone to nucleophilic attack or ring cleavage under certain conditions.

Synthetic Challenges and Future Directions in Compound Synthesis

The synthesis and derivatization of this compound are accompanied by several challenges that also point toward future research opportunities.

Synthetic Challenges:

Lack of Established Protocols: The primary challenge is the absence of well-documented and optimized synthetic procedures for both the formation of the title compound and its subsequent chemical transformations.

Ring Stability: The 1,2,3-thiadiazole ring is known to be labile under various conditions. It can undergo thermal or light-induced extrusion of dinitrogen to form a highly reactive thioketene (B13734457) intermediate. This instability limits the available reaction conditions (e.g., high temperatures, strong bases, certain catalysts) that can be used for its synthesis and modification.

Regioselectivity: In reactions such as electrophilic aromatic substitution on the aniline ring, controlling the regioselectivity to achieve mono- versus di-substitution at the ortho positions could be challenging.

Purification: The polar nature of the compound, stemming from both the amino group and the thiadiazole heterocycle, may present challenges in purification, potentially requiring specialized chromatographic techniques.

Future Directions:

Method Development: A crucial future direction is the development of a robust, high-yielding, and scalable synthesis for this compound. This would enable a more thorough investigation of its chemical and biological properties.

Systematic Reactivity Studies: A systematic exploration of its reactivity is warranted. This includes performing and documenting the outcomes of fundamental reactions like N-acylations, N-alkylations, diazotization-couplings, and various electrophilic aromatic substitution reactions to confirm the predicted reactivity patterns.

Exploration of Coupling Reactions: Investigating the compound's utility in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would be a valuable endeavor to create more complex and potentially bioactive molecules.

Physicochemical and Biological Profiling: With a reliable synthetic route in hand, future work should focus on a comprehensive characterization of the compound's physicochemical properties and a broad screening of its biological activities to uncover its potential in drug discovery and materials science.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of 4-(1,2,3-thiadiazol-5-yl)aniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the hydrogen and carbon framework of a molecule. In the case of this compound and its derivatives, the chemical shifts and coupling patterns in the NMR spectra provide definitive evidence for the connectivity of the aniline (B41778) and thiadiazole rings. mdpi.comdergipark.org.tr

For analogous compounds, the aromatic protons on the aniline ring typically appear as multiplets in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum. rsc.orgresearchgate.net The protons of the thiadiazole ring, if any, would resonate in a distinct region, confirming the heterocyclic structure. Similarly, the ¹³C NMR spectrum shows characteristic signals for the aromatic carbons of the aniline ring and the carbons of the thiadiazole ring, often in the regions of δ 110-150 ppm and δ 140-170 ppm, respectively. rsc.orgresearchgate.net The presence of the amino group (NH₂) on the aniline ring can be identified by a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Representative NMR Data for Thiadiazole-Aniline Analogs

NucleusChemical Shift (δ) Range (ppm)Characteristic Signals
¹H 6.5 - 8.0Aromatic protons (aniline ring)
VariableNH₂ protons (broad singlet)
¹³C 110 - 150Aromatic carbons (aniline ring)
140 - 170Thiadiazole ring carbons
Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vulcanchem.commdpi.comnih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the aniline and thiadiazole moieties.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually produce bands in the 1450-1600 cm⁻¹ range. The C=N and N=N stretching vibrations of the thiadiazole ring are expected in the 1650-1500 cm⁻¹ region. researchgate.net Furthermore, the C-S stretching vibration, characteristic of the thiadiazole ring, would likely be found in the 600-800 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Thiadiazole RingC=N, N=N Stretch1500 - 1650
C-S Stretch600 - 800

Mass Spectrometry (MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. mdpi.comnih.govresearchgate.net For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 177.23 g/mol . vulcanchem.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also be diagnostic. For instance, the loss of N₂ (28 Da) from the thiadiazole ring is a common fragmentation pathway for 1,2,3-thiadiazoles. mdpi.comnih.gov Other fragments may correspond to the aniline cation and various cleavage products of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. mdpi.comresearchgate.netmdpi.com The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions.

The aniline and thiadiazole rings are both chromophores. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm. The conjugation between the aniline and thiadiazole rings can lead to a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores. The position and intensity of these bands are sensitive to the solvent polarity and pH, particularly due to the presence of the basic amino group. For similar D-A-D type molecules, intramolecular charge transfer (ICT) bands can be observed in the visible region. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Geometry

X-ray crystallographic studies on related thiadiazole derivatives have revealed important details about their molecular geometry. isres.org For this compound, it is expected that the aniline and 1,2,3-thiadiazole (B1210528) rings are not perfectly coplanar. There would likely be a dihedral angle between the planes of the two rings. This twisting is a common feature in such biaryl systems and is influenced by steric hindrance and electronic effects.

The bond lengths and angles within the aniline and thiadiazole rings would be consistent with their aromatic and heterocyclic nature, respectively. The C-S and N-N bond lengths in the thiadiazole ring, as well as the C-N bond length of the aniline moiety, would provide valuable data for understanding the electronic distribution within the molecule. Intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the thiadiazole ring, would also be elucidated, providing insight into the crystal packing.

Supramolecular Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound is dictated by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking, which arise from its distinct functional groups and aromatic systems. The molecule's structure, featuring an aniline group attached to a 1,2,3-thiadiazole ring, provides the necessary components for these interactions. vulcanchem.com

Hydrogen Bonding: The primary amine (-NH₂) on the aniline ring contains two hydrogen bond donors. vulcanchem.com Concurrently, the three nitrogen atoms within the 1,2,3-thiadiazole ring can serve as hydrogen bond acceptors. vulcanchem.com This configuration facilitates the formation of intermolecular hydrogen bonds, most notably N-H···N interactions, which are instrumental in building extended molecular networks. While specific crystallographic studies for this compound are not detailed in the available literature, analysis of analogous structures provides insight into likely bonding patterns. For example, studies on other nitrogen-rich heterocyclic compounds, such as derivatives of 1,2,3-thiadiazole and 1,2,4-triazole, demonstrate that N-H···N and other hydrogen bonds are primary drivers in their crystal packing, often leading to the formation of well-ordered chains, ribbons, or sheets. mdpi.comresearchgate.netresearchgate.net

π-π Stacking: The compound possesses two key aromatic moieties: the phenyl group of the aniline and the 1,2,3-thiadiazole ring. The conjugated π-system that extends across both rings enhances molecular stability and promotes π-π stacking interactions. vulcanchem.com These non-covalent interactions are crucial for the dense packing of molecules in the solid state. In closely related heterocyclic compounds, π-π stacking is a well-documented phenomenon. The stacking of flat thiadiazole rings in adjacent molecules has been observed, contributing significantly to the crystal lattice. mdpi.com Research on similar structures reports centroid-to-centroid distances for π-π stacking in the range of 3.6 Å to 4.0 Å, a typical distance for such interactions. researchgate.netresearchgate.net

Interactive Table 1: Hydrogen Bond Geometry in Related Heterocyclic Compounds

Compound/Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
4-(1,2,4-Triazol-1-yl)anilineN-H···N---- researchgate.net
1,2,3-Thiadiazolyl-semicarbazideN-H···N---- researchgate.net
Substituted 1,3,4-Thiadiazole (B1197879)C-H···N---- mdpi.com

Specific bond lengths and angles for this compound are not available; this table illustrates typical interactions in analogous structures.

Interactive Table 2: π-π Stacking Interactions in Related Heterocyclic Compounds

CompoundInteracting RingsCentroid-to-Centroid Distance (Å)Reference
4-(1,2,4-Triazol-1-yl)anilinePhenyl···Phenyl3.6750 (8) researchgate.net
1,2,3-Thiadiazolyl-semicarbazide Deriv.Thiadiazole···Thiadiazole3.789 (5) researchgate.net
1,2,3-Thiadiazolyl-semicarbazide Deriv.Thiadiazole···Thiadiazole3.9716 (16) researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of molecular structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity. nih.gov DFT calculations for 4-(1,2,3-thiadiazol-5-yl)aniline would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This process yields key parameters like bond lengths, bond angles, and dihedral angles. acs.org

The electronic structure analysis focuses on the distribution of electron density, which is crucial for determining the molecule's reactivity. For instance, DFT can be used to calculate the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. thaiscience.info In this compound, the amino group (-NH2) is expected to be an electron-donating group, increasing the electron density on the aniline (B41778) ring, while the nitrogen-rich thiadiazole ring acts as an electron-withdrawing moiety. vulcanchem.comacs.org This interplay governs how the molecule interacts with other chemical species.

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more susceptible to undergoing chemical reactions. parchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline portion, while the LUMO would be concentrated on the electron-deficient thiadiazole ring. This distribution facilitates intramolecular charge transfer (ICT), a property relevant in materials science and medicinal chemistry. nih.gov

Table 1: Illustrative Frontier Orbital Data for a Heterocyclic Aniline Derivative

This table presents example data calculated for a related aniline derivative to illustrate the typical outputs of a HOMO-LUMO analysis.

ParameterValue (eV)Description
EHOMO-6.46Energy of the Highest Occupied Molecular Orbital
ELUMO-2.57Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.89Energy difference, indicating chemical reactivity

Source: Illustrative data based on findings for p-nitroaniline. thaiscience.info

Prediction of Spectroscopic Properties

Quantum chemical calculations can simulate various types of spectra, providing a theoretical benchmark for experimental results. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, primarily the HOMO → LUMO transition. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore its behavior over time, including its flexibility and interactions with other molecules.

Simulation of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific region, such as the active site of an enzyme or a receptor. ijpsjournal.comuomisan.edu.iq The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity. mdpi.com A high docking score suggests a favorable interaction. This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Example of Key Interactions from a Docking Study

This table illustrates the types of interactions that are identified in a typical molecular docking analysis of a small molecule with an enzyme.

Interaction TypeInteracting Residue (Enzyme)Interacting Group (Ligand)Distance (Å)
Hydrogen BondLys89Amino Group (-NH₂)2.9
Hydrogen BondGln85Thiadiazole Nitrogen3.1
Pi-Pi StackingPhe80Aniline Ring4.5

Source: Illustrative data based on principles from molecular docking studies. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. youtube.comnih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed view of how the complex behaves in a more realistic, solvated environment. researchgate.net These simulations can confirm the stability of the binding mode predicted by docking, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies, which provide a more accurate estimate of binding affinity. nih.govresearchgate.net

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. While direct docking studies on this compound are scarce, extensive research on its 1,3,4-thiadiazole (B1197879) isomer provides a framework for understanding its potential interactions.

Studies on 1,3,4-thiadiazole derivatives have shown their potential to bind to various protein targets. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated as potential COVID-19 inhibitors by targeting enzymes like the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). nih.gov Molecular docking studies revealed that these compounds could fit into the active sites of these viral enzymes, with some exhibiting strong binding affinities. nih.gov One derivative, in particular, showed promising docking scores against multiple targets, suggesting its potential as a broad-spectrum antiviral agent. nih.gov

In another study, 1,3,4-thiadiazole derivatives were investigated as inhibitors of dihydrofolate reductase (DHFR), a well-known target in cancer therapy. The docking results indicated that these compounds effectively interact with the active site of DHFR. dntb.gov.ua Similarly, novel 1,3,4-thiadiazole derivatives bearing a pyridine (B92270) moiety have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. nih.govmdpi.com The results highlighted the importance of the thiadiazole core in establishing crucial interactions within the receptor's binding pocket. nih.govmdpi.com

Furthermore, in silico screening of 1,3,4-thiadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been performed. mdpi.com The docking studies suggested that the 1,3,4-thiadiazole moiety plays a significant role in the binding and stability of these compounds within the VEGFR-2 active site. mdpi.com

The insights from these studies on 1,3,4-thiadiazoles suggest that this compound could also exhibit significant binding interactions with various protein targets. The aniline moiety could form hydrogen bonds, while the thiadiazole ring could engage in various interactions, including hydrogen bonding and hydrophobic interactions, depending on the specific protein's active site topology and amino acid composition.

Table 1: Representative Molecular Docking Studies of Thiadiazole Derivatives

Compound ClassProtein TargetKey FindingsReference
1,3,4-Thiadiazole derivativesSARS-CoV-2 Mpro, PLpro, RdRpPromising binding affinities, suggesting potential as COVID-19 inhibitors. nih.gov
1,3,4-Thiadiazole derivativesDihydrofolate Reductase (DHFR)Effective interaction with the active site, indicating potential as anticancer agents. dntb.gov.ua
1,3,4-Thiadiazole-pyridine hybridsEGFR Tyrosine KinaseThe thiadiazole core is crucial for binding within the active site. nih.govmdpi.com
1,3,4-Thiadiazole derivativesVEGFR-2The thiadiazole moiety is important for binding and stability. mdpi.com

Prediction of Reactivity and Selectivity Profiles

Computational methods are also employed to predict the reactivity and selectivity of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the chemical structure of a compound with its biological activity.

Several QSAR studies have been conducted on thiadiazole derivatives to understand the structural requirements for their biological activities. For instance, a 3D-QSAR study on thiazole (B1198619) and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists was performed. The resulting models showed good predictive power and highlighted the importance of specific steric and electronic features for antagonist activity. nih.gov

Another QSAR study focused on 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. The study developed a statistically significant QSAR model that could predict the inhibitory activity of these compounds. nih.gov Similarly, QSAR and drug-likeness studies of 1,3,4-thiadiazole derivatives against lung cancer cell lines have been conducted to build robust models for predicting anti-proliferative activity. ymerdigital.comresearchgate.net These studies help in understanding the relationship between the molecular descriptors of the compounds and their biological effects.

While these studies focus on the 1,3,4-thiadiazole isomer, the methodologies can be applied to this compound to predict its reactivity and selectivity. The electronic properties of the 1,2,3-thiadiazole (B1210528) ring, which differ from the 1,3,4-isomer, would likely lead to a distinct reactivity profile. Density Functional Theory (DFT) calculations could be employed to determine various reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A recent study utilized DFT calculations to investigate the regio- and enantiocontrol in the rhodium-catalyzed synthesis of dihydrothiophenes from 1,2,3-thiadiazoles, highlighting the role of electronic and steric effects in determining reaction outcomes. acs.org

Table 2: Representative QSAR Studies on Thiadiazole Derivatives

Compound ClassBiological ActivityQSAR Model HighlightsReference
Thiazole and Thiadiazole derivativesHuman Adenosine A3 Receptor AntagonismImportance of steric and electronic features for activity. nih.gov
1,3,4-Thiadiazole-2-thione derivativesCarbonic Anhydrase IX InhibitionPredictive model for inhibitory activity. nih.gov
1,3,4-Thiadiazole derivativesAnti-proliferative activity in lung cancerModels to predict anticancer activity. ymerdigital.comresearchgate.net

Computational Design of Novel Derivatives

A significant advantage of computational chemistry is its application in the rational design of novel molecules with desired properties. Based on the understanding of structure-activity relationships derived from docking and QSAR studies, new derivatives of a lead compound can be designed in silico to enhance their activity, selectivity, and pharmacokinetic profiles.

For thiadiazole-based compounds, computational design has been instrumental in the development of new potential therapeutic agents. For example, based on docking results, new 1,3,4-thiadiazole derivatives have been designed as potential inhibitors of B-cell lymphoma-2 (Bcl-2), an important anti-apoptotic protein and a target in cancer therapy. researchgate.net In another instance, pharmacophore modeling and 3D-QSAR studies have been used to guide the design of novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, a strategy that could be adapted for thiadiazole scaffolds. ymerdigital.com

The design of novel derivatives of this compound would involve modifying its structure to optimize interactions with a specific biological target. For example, if the target protein has a deep hydrophobic pocket, extending the aniline moiety with lipophilic groups could enhance binding affinity. Conversely, if hydrogen bonding is crucial, adding or modifying functional groups on the aniline or even on the thiadiazole ring (if synthetically feasible) could be explored. The computational evaluation of these designed derivatives for their binding affinity, reactivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would then be carried out before embarking on their synthesis. This in silico screening process can significantly reduce the time and cost associated with drug discovery.

Table 3: Approaches in Computational Design of Novel Derivatives

Design StrategyApplication ExamplePotential for this compoundReference
Structure-Based DesignDesign of 1,3,4-thiadiazole derivatives as Bcl-2 inhibitors.Designing derivatives to fit the active site of a target protein. researchgate.net
Pharmacophore ModelingGuiding the design of TRAP1 inhibitors.Identifying key chemical features for biological activity to guide new designs. ymerdigital.com
QSAR-Guided ModificationOptimizing 1,3,4-thiadiazole derivatives for anticancer activity.Modifying the structure based on predictive QSAR models to enhance desired properties. ymerdigital.comresearchgate.net

Investigation of Biological Activity and Mechanistic Insights in Vitro & in Silico

Antimicrobial Modulatory Potential

There is no specific information in the reviewed literature concerning the evaluation of 4-(1,2,3-thiadiazol-5-yl)aniline against bacterial or fungal strains, nor are there any mechanistic studies on its potential antimicrobial effects. Research on other thiadiazole isomers has shown activity, but these findings cannot be directly attributed to the 1,2,3-thiadiazole-5-yl aniline (B41778) structure.

Antineoplastic Activity Exploration

Similarly, there is a lack of in vitro studies on cancer cell lines that specifically investigate the cell proliferation inhibition, cytotoxicity, or the mechanism of action (such as apoptosis induction, cell cycle interference, or kinase inhibition) of this compound. The available data on related 1,2,3-thiadiazole (B1210528) analogs indicates that the position of the aryl substituent is a key determinant of activity, with 5-substituted compounds generally showing lower potency nih.gov.

Other Investigated Biological Activities (e.g., Antiparasitic, Antiviral, Anti-inflammatory in vitro)

The 1,2,3-thiadiazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting a wide spectrum of pharmacological effects, including antiparasitic, antiviral, and anti-inflammatory actions. nih.govjpsionline.com

Antiparasitic Activity: Heterocyclic compounds, including 1,2,3-thiadiazole derivatives, are present in numerous antiparasitic drugs. jpsionline.com The 1,2,3-thiadiazole scaffold has been specifically investigated for activities such as antileishmanial effects. nih.gov

Antiviral Activity: Derivatives of 1,2,3-thiadiazole have shown notable potential as antiviral agents against a variety of viruses. nih.gov Significant research has been directed towards their efficacy against Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV). nih.govnih.gov For example, certain thioacetanilide-based 1,2,3-thiadiazoles have demonstrated potent anti-HIV activity in MT-4 cells. nih.gov Similarly, various substituted 1,2,3-thiadiazole derivatives have been identified as effective inhibitors of TMV. nih.govnih.gov One study highlighted a 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivative that exhibited a 55% inhibition rate against TMV. nih.gov Other research has shown certain 1,2,3-thiadiazole-4-carboxamides to have curative activity against TMV comparable to the commercial agent tiadinil. nih.gov

Anti-inflammatory Activity: The 1,2,3-thiadiazole moiety is also recognized as a component in molecules with potential anti-inflammatory properties. nih.govjpsionline.com The structural features of these heterocyclic systems are considered valuable in the design of new anti-inflammatory agents. jpsionline.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives.

The modification of substituents on the 1,2,3-thiadiazole core and its associated rings has a profound impact on biological outcomes. nih.gov

For anti-HIV agents based on the 1,2,3-thiadiazole scaffold, the nature and position of substituents on an attached phenyl ring are critical. Research has shown that the substitution of a phenyl ring with a 2,4-dibromo pattern significantly enhances antiviral potential compared to other substituents. nih.gov In another series of piperidine-based thiadiazoles, it was observed that compounds with para-substituents on the phenyl ring exhibited greater cytotoxic potency than those with ortho-substituents, and the presence of a chlorine atom was generally favorable for antiviral activity. nih.gov

The following table summarizes the antiviral activity of selected 1,2,3-thiadiazole derivatives, illustrating the impact of structural variations.

Compound IDCore StructureSubstituentsTarget/AssayActivityCitation
92 Thioacetanilide-1,2,3-thiadiazoleVariesAnti-HIV (MT-4 cells)EC₅₀ = 0.059 µM nih.gov
93 Phenyl-1,2,3-thiadiazole2,4-DibromoAnti-HIV-1 (MT-4 cells)EC₅₀ = 0.0364 µM nih.gov
102 1,2,3-Thiadiazole-4-carboxamideVariesAnti-TMV (Curative)60% at 500 µg/mL nih.gov
103 1,2,3-Thiadiazole derivativeVariesAnti-TMV (Protective)76% at 500 µg/mL nih.gov

Molecular docking and other in silico methods are instrumental in elucidating the interactions between a ligand (the thiadiazole derivative) and its biological target, typically a protein or enzyme. These studies help to explain the observed biological activity at a molecular level.

While specific docking studies for this compound are not prominent, research on related 1,2,3-thiadiazole structures has provided insights into their binding mechanisms. For example, a 1,2,3-thiadiazole derivative was identified as a binder to both the Hsp90N and Hsp90F domains of the heat shock protein 90 (Hsp90), with dissociation constants (Kd) of approximately 42 nM and 37 nM, respectively. mdpi.com This demonstrates a strong binding affinity, which is essential for therapeutic efficacy. mdpi.com

In silico studies on other heterocyclic systems, such as 1,2,3-triazoles, have further illustrated the principles of target binding. Docking simulations of novel 1,2,3-triazole derivatives against the main protease (Mpro) of COVID-19 revealed binding affinities ranging from -6.0 to -8.8 kcal/mol, indicating that these compounds could bind to the enzyme's active site and potentially inhibit its function. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov Such analyses are vital for understanding the SAR and for the rational design of new, more effective inhibitors.

The following table presents data from a molecular docking study of 1,2,3-triazole derivatives against the COVID-19 main protease, showcasing the binding affinities.

CompoundTargetBinding Affinity (kcal/mol)Key Interacting ResiduesCitation
1,2,3-Triazole DerivativesCOVID-19 Main Protease (6LU7)-6.0 to -8.8S46, M49, H164, P168, T190, A191 nih.gov

These examples underscore the importance of molecular modeling in correlating a compound's structure with its ability to bind to a biological target, a critical step in the development of novel therapeutic agents based on the 1,2,3-thiadiazole and related heterocyclic scaffolds.

Potential Applications Beyond Medicinal Chemistry

Materials Science and Engineering

The development of novel materials with tailored electronic and physical properties is a cornerstone of modern engineering. Heterocyclic compounds are integral to this field, providing foundational structures for a new generation of functional materials. researchgate.net

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Donor-Acceptor Systems)

While no specific studies detailing the use of 4-(1,2,3-thiadiazol-5-yl)aniline in organic light-emitting diodes (OLEDs) or other electronic devices were identified, the broader class of thiadiazole-containing molecules is well-established in this domain. Thiadiazole derivatives, particularly those with a donor-acceptor (D-A) architecture, are actively researched for their optoelectronic properties. isres.orgfau.de For instance, molecules combining benzo[c] vulcanchem.comisres.orgchemicalbook.comthiadiazole as an acceptor with various donor units are used as semiconductors in organic field-effect transistors and as sensitizers in dye-sensitized solar cells. mdpi.comnih.govnih.gov

The structure of this compound, with its aniline (B41778) donor and thiadiazole acceptor, is a classic D-A motif. This arrangement is crucial for creating materials with intramolecular charge transfer (ICT) properties, which are fundamental to the function of many organic electronic components. acs.org It is plausible that this compound, or its derivatives, could serve as a building block for:

Hole-Transporting Materials (HTMs): In OLEDs, materials with amine functionalities are often used to facilitate the transport of positive charge carriers (holes). nih.gov

Host Materials: In phosphorescent OLEDs (PhOLEDs), host materials must have high triplet energy to efficiently transfer energy to the emissive dopant. Carbazole and imidazole (B134444) derivatives are common hosts, but the exploration of new scaffolds is ongoing. nih.govtandfonline.com

Sensitizers in Solar Cells: The D-A structure is key to absorbing light and promoting charge separation, a critical process in dye-sensitized solar cells (DSSCs). mdpi.com

Future research could focus on synthesizing derivatives of this compound and characterizing their photophysical properties, such as absorption, emission, and energy levels (HOMO/LUMO), to evaluate their suitability for these applications.

Corrosion Inhibition in Metallic Systems

The use of organic heterocyclic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a widely practiced and effective strategy. mdpi.comresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The efficiency of these inhibitors is often linked to the presence of heteroatoms (like nitrogen and sulfur), aromatic rings, and π-electrons, which facilitate strong adsorption. researchgate.net

Although direct experimental data for this compound is absent from the reviewed literature, numerous studies on its isomers and related structures confirm the potential of the thiadiazole scaffold in corrosion prevention.

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated significant inhibition efficiency for mild steel in sulfuric and hydrochloric acid solutions. mdpi.comresearchgate.net

Derivatives of 1,2,5-thiadiazole have also been reported as effective corrosion inhibitors for mild steel. rsc.org

The mechanism involves the lone pair electrons on the sulfur and nitrogen atoms and the π-electrons of the aromatic rings coordinating with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film. Given that this compound contains all these structural features, it is a strong candidate for investigation as a corrosion inhibitor. Research on related compounds, such as 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, has shown high inhibition efficiencies, as detailed in the table below.

Table 1: Corrosion Inhibition Efficiency of a Related Thiadiazole Derivative on Mild Steel in 0.5 M H₂SO₄
Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)Source
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)0.000180.5 mdpi.com
0.000585.6 mdpi.com
0.001090.2 mdpi.com
0.002092.4 mdpi.com

Building Blocks for Novel Polymers and Coatings

The bifunctional nature of this compound—possessing a reactive primary amine group and a stable heterocyclic ring—makes it a viable monomer for the synthesis of novel polymers and functional coatings. The amine group can readily participate in polymerization reactions, such as polycondensation or polyaddition, to form polyamides, polyimides, or polyureas.

Incorporating the 1,2,3-thiadiazole (B1210528) moiety into a polymer backbone could impart unique properties to the resulting material, including:

Thermal Stability: Heterocyclic aromatic rings are known to enhance the thermal resistance of polymers.

Modified Electronic Properties: The electron-accepting nature of the thiadiazole could be used to tune the electronic characteristics of the polymer for applications in electronics or as antistatic coatings.

Chelating Ability: The presence of nitrogen and sulfur atoms could allow the polymer to chelate with metal ions, suggesting uses in wastewater treatment or sensor development.

While specific examples using this compound are not reported, the general principle of using heterocyclic monomers is a well-established strategy in polymer chemistry. researchgate.net

Agrochemical Formulations (e.g., Pest and Pathogen Control)

The thiadiazole ring is a well-known pharmacophore in the agrochemical industry, present in various commercial pesticides and fungicides. isres.org The biological activity of these compounds is attributed to the unique structural and electronic features of the heterocyclic ring.

Direct studies on the agrochemical activity of this compound were not found. However, research on closely related derivatives of 1,2,3-thiadiazole-5-carboxylic acid has demonstrated notable antimicrobial activity. mdpi.com A study on a series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed significant effects against various Gram-positive bacteria. One derivative, containing a 5-nitro-2-furoyl moiety, was particularly potent. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of a Highly Active 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivative
CompoundBacterial StrainMIC (µg/mL)Source
N'-(5-nitro-2-furfurylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazideStaphylococcus aureus ATCC 259231.95 mdpi.com
Staphylococcus epidermidis ATCC 122283.91 mdpi.com
Micrococcus luteus ATCC 102407.81 mdpi.com
Bacillus cereus ATCC 117781.95 mdpi.com

These findings suggest that the 1,2,3-thiadiazole-5-yl scaffold is a promising starting point for developing new agrochemicals. The aniline moiety in this compound provides a convenient handle for synthesizing a library of amide, sulfonamide, or Schiff base derivatives, which could be screened for a broad range of pesticidal and fungicidal activities.

Analytical Chemistry Applications

There is no available literature describing the use of this compound in analytical chemistry. However, its structure suggests potential utility in this field. The combination of a fluorescent aniline group and a heterocyclic system capable of coordinating with metal ions could be exploited for the development of chemosensors. Upon binding to a specific metal ion, the compound might exhibit a change in its fluorescence (either enhancement or quenching), allowing for the quantitative detection of that ion. The primary amine group also allows it to be easily immobilized onto solid supports, such as silica (B1680970) or polymer beads, for applications in chromatography or solid-phase extraction. Further research is required to explore these possibilities.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The foundation of discovering new applications for thiadiazole derivatives lies in the ability to synthesize them efficiently and with high purity. Future research will focus on moving beyond traditional synthetic routes to more advanced and sustainable methodologies.

One of the most common historical methods for synthesizing 5-substituted 2-amino-thiadiazoles involves the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric or polyphosphoric acid. nih.gov Other established methods include the direct cyclization of thiosemicarbazide with acetyl chloride. nih.gov

Emerging strategies aim to improve yield, reduce reaction times, and enhance the environmental profile of these syntheses. Key areas of future development include:

Microwave-Promoted Synthesis: This technique has been shown to be an efficient method for creating 2,5-disubstituted 1,3,4-thiadiazoles and is expected to be adapted more broadly for other isomers, offering rapid and high-yield production. nih.gov

Novel Cyclization Reagents: Research into new and milder cyclizing agents is ongoing. For instance, methane (B114726) sulphonic acid has been used as an effective dehydrating agent, resulting in high yield and good purity. nih.gov

Convergent Synthetic Routes: For more complex derivatives, such as those combining thiadiazole with other moieties like glucosides, convergent synthesis strategies are being developed. This approach allows for the independent synthesis of key fragments before they are combined, leading to good yields of the final target compounds. nih.gov

In Situ Generation of Intermediates: A simple and effective method for creating 1,2,3-thiadiazolylureas involves the in situ generation of 1,2,3-thiadiazolyl isocyanates from the corresponding carbonyl azides via the Curtius rearrangement. researchgate.net This avoids the isolation of potentially unstable intermediates.

These advanced methodologies will be crucial for creating diverse libraries of 4-(1,2,3-thiadiazol-5-yl)aniline analogues for screening and development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new thiadiazole-based compounds. These computational tools can rapidly predict the biological activities and physicochemical properties of novel molecules, significantly reducing the time and cost associated with traditional laboratory screening. researchgate.net

Future applications in the context of this compound and its derivatives include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are increasingly used to build sophisticated QSAR models. nih.goveurekaselect.com These models can effectively predict how specific chemical modifications to the thiadiazole scaffold will impact biological activity, guiding the synthesis of more potent and selective compounds. nih.goveurekaselect.com For example, ML models have been developed to predict the anti-urease activity of thiazole (B1198619) derivatives and their potential as anticancer agents. researchgate.netnih.gov

Virtual Screening and Target Identification: AI can screen vast virtual libraries of thiadiazole compounds against known biological targets. This in-silico approach helps to prioritize candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning from existing data on active thiadiazole compounds, these models can propose novel structures, including analogues of this compound, that are optimized for specific therapeutic targets.

Predictive Toxicology: ML models can be trained to predict the potential toxicity of new compounds early in the design phase, helping to eliminate candidates with unfavorable safety profiles before significant resources are invested.

A study focused on thiazole derivatives used a python script with multiple linear regression, support vector machine, and partial least square regression classifiers to generate a QSAR model, demonstrating the utility of these computational approaches in designing similar compounds. nih.gov

Exploration of Novel Biological Targets and Mechanisms

Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net The structural similarity of the 1,3,4-thiadiazole (B1197879) ring to pyrimidine (B1678525) allows these derivatives to interfere with processes like DNA replication. mdpi.com Future research will delve deeper into identifying novel biological targets and elucidating the precise mechanisms of action for compounds like this compound.

Key research avenues include:

Anticancer Drug Development: Many thiadiazole compounds have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. mdpi.comnih.gov Research is focused on identifying the specific molecular targets responsible for these effects. Known targets include receptor tyrosine kinases like EGFR and HER-2, as well as enzymes like LSD1 and carbonic anhydrases. mdpi.comresearchgate.net Future work will likely involve screening against a broader panel of kinases and other cancer-related proteins.

Antimicrobial and Antifungal Agents: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiadiazole derivatives have demonstrated efficacy against various bacteria and fungi, including Mycobacterium tuberculosis. nih.govnih.gov Future studies will aim to identify their specific microbial targets, which could include enzymes like DprE1 in tuberculosis. nih.gov

Neuroprotective and Anti-inflammatory Agents: Thiadiazoles have shown potential as anti-inflammatory, analgesic, and anticonvulsant agents. researchgate.net The exploration of their effects on targets within the central nervous system, such as cyclooxygenase (COX) enzymes and other inflammatory pathway components, is a promising area for future investigation.

The table below summarizes some of the known biological targets for thiadiazole derivatives, which represent potential areas of investigation for this compound.

Biological Target CategorySpecific ExamplesAssociated Activity
Receptor Tyrosine Kinases EGFR, HER-2Anticancer mdpi.com
Enzymes Carbonic Anhydrase (CA), LSD1, InhA, DprE1Anticancer, Antiglaucoma, Anti-tubercular mdpi.comresearchgate.netnih.gov
Inflammatory Pathway Enzymes Cyclooxygenase (CO)Anti-inflammatory researchgate.net
Proteases Matrix Metalloproteinases (MMPs)Anticancer researchgate.net

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic and structural properties of the thiadiazole ring make it a valuable component not only in pharmaceuticals but also in advanced materials. Interdisciplinary research combining chemistry, materials science, and nanotechnology is opening up new frontiers for thiadiazole applications.

Nanocomposites and Polymers: Thiadiazole monomers can be polymerized to create novel materials. For instance, new classes of thiadiazole/silica (B1680970) nanocomposites have been synthesized via free radical polymerization. researchgate.net These materials exhibit improved physical and chemical properties and have potential applications in areas like semiconductors and photocells. researchgate.net

Organic Electronics: Donor-acceptor dyes featuring a thiadiazole core are being investigated for use in organic light-emitting diodes (OLEDs), particularly for near-infrared (NIR) applications. researchgate.net The electronic properties of the thiadiazole ring are crucial for facilitating intramolecular charge transfer in these materials.

Nanomedicine and Drug Delivery: Nanotechnology offers a platform to enhance the therapeutic potential of thiadiazole compounds. Thiol-containing thiadiazole derivatives can be conjugated to nanoparticles to improve drug delivery and cellular uptake. nih.gov For example, magneto-fluorescent nanoparticles have been developed for targeted therapy against colorectal cancer. nih.gov The ability to functionalize nanoparticles with thiadiazole-based targeting agents that bind to specific cell surface proteins is a significant area of emerging research. nih.govimp.kiev.ua

Collaborative Research Frameworks

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, collaborative frameworks. The future development of this compound and its derivatives will heavily rely on partnerships that span multiple disciplines.

Academia-Industry Partnerships: Collaborations between university research labs, which often focus on fundamental synthesis and mechanism-of-action studies, and pharmaceutical or materials companies, which have the resources for large-scale screening, development, and commercialization, are essential.

Chemistry-Biology-Computation Triangle: The most effective design and development pipelines will involve a tight loop of collaboration. Synthetic chemists will create new thiadiazole analogues, biologists will test their activity and elucidate their mechanisms, and computational scientists will use the resulting data to build predictive models that guide the next round of synthesis. nih.govresearchgate.net

Global Health Initiatives: For applications in treating infectious diseases like tuberculosis, which disproportionately affect underserved populations, collaborative frameworks involving non-governmental organizations, government research institutions, and international health bodies will be crucial for translating laboratory discoveries into accessible treatments. mdpi.com

By fostering these interdisciplinary and cross-sectoral collaborations, the scientific community can unlock the full potential of this compound and the broader class of thiadiazole compounds, leading to significant advancements in both medicine and technology.

Q & A

Q. What are the established synthetic routes for 4-(1,2,3-thiadiazol-5-yl)aniline, and how can its purity be verified?

  • Methodological Answer : A common approach involves ring-chain tautomerism and nucleophilic substitution of benzotriazole intermediates. For example, Katritzky et al. demonstrated that 1-(1,2,3-thiadiazol-5-yl)-1H-1,2,3-benzotriazole intermediates undergo cleavage and re-cyclization to yield substituted thiadiazoles . Purity verification typically employs HPLC (High-Performance Liquid Chromatography) and NMR (¹H/¹³C) to confirm structural integrity. X-ray crystallography (as in ) can resolve ambiguities in regiochemistry or substituent orientation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • FT-IR/Raman : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, thiadiazole ring vibrations at 1400–1600 cm⁻¹) .
  • UV-Vis : Monitors electronic transitions influenced by the thiadiazole-aryl conjugation .
  • Mass Spectrometry (MS) : Confirms molecular weight (177.23 g/mol) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π stabilization in thiadiazole derivatives) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antifungal Activity : Use Botrytis cinerea infection models on plant leaves (e.g., cucumber or pepper) to assess protective properties, as demonstrated for structural analogs like 4-methyl-1,2,3-thiadiazol-5-yl ureas .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiadiazole synthesis .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position of the thiadiazole ring .
  • Temperature Control : Reflux in ethanol (as in ) improves cyclization but requires careful monitoring to avoid side reactions like oxidation of the aniline group .

Q. What mechanistic insights explain the antifungal activity of thiadiazolyl-aniline derivatives?

  • Methodological Answer :
  • Elicitor Activity : These compounds induce systemic acquired resistance (SAR) in plants by modulating salicylic acid pathways, as shown for isotianil analogs .
  • Enzyme Inhibition : Molecular docking studies suggest interaction with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
  • Reactive Oxygen Species (ROS) : Thiadiazole moieties may enhance ROS production in pathogens, leading to oxidative stress .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with fungal chitin synthase) to optimize substituent geometry .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antifungal potency .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use identical pathogen strains (e.g., ATCC standards) and growth conditions to minimize variability .
  • Metabolomic Profiling : LC-MS/MS can identify plant metabolites induced by the compound, clarifying SAR inconsistencies .
  • Synergistic Studies : Test combinations with commercial fungicides (e.g., azoles) to distinguish direct vs. indirect modes of action .

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